4'-Methoxyacetophenone CAS number and properties
4'-Methoxyacetophenone CAS number and properties
An In-depth Technical Guide to 4'-Methoxyacetophenone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxyacetophenone, also identified by its CAS number 100-06-1, is an aromatic ketone of significant interest across diverse scientific and industrial domains.[1][2][3][4] Characterized by a methoxy (B1213986) group substituted at the para-position of an acetophenone (B1666503) structure, this compound serves as a pivotal intermediate in the synthesis of pharmaceuticals, a key component in the fragrance and flavor industry, and a precursor for UV absorbing agents.[4][5][6][7] Its versatile chemical reactivity and notable physicochemical properties make it a valuable building block in organic synthesis for creating more complex molecules, including dyes and polymers.[4] This technical guide provides a comprehensive overview of 4'-Methoxyacetophenone, detailing its chemical and physical properties, spectroscopic data, synthesis protocols, key applications in drug development, and safety information.
Chemical and Physical Properties
4'-Methoxyacetophenone is a white to pale yellow crystalline solid at room temperature with a characteristic sweet, floral aroma.[4][7][8][9] It is also known by several synonyms, including 4-acetylanisole, p-methoxyacetophenone, and 1-(4-methoxyphenyl)ethanone.[2][3][9]
Table 1: Physicochemical Properties of 4'-Methoxyacetophenone
| Property | Value | Citations |
| CAS Number | 100-06-1 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][4][10] |
| Molecular Weight | 150.17 g/mol | [1][2][5] |
| Appearance | White to pale yellow crystalline solid | [4][7][8][9] |
| Odor | Sweet, floral, nutty, vanilla-like | [1][5][9] |
| Melting Point | 36-40 °C | [4][9][11] |
| Boiling Point | 258-260 °C (at 760 mmHg); 152-154 °C (at 26 mmHg) | [4][9][11] |
| Density | 1.0818 g/cm³ at 41 °C | [9][12] |
| Flash Point | 138 °C (open cup) | [9][11][12] |
| Solubility | Soluble in ethanol (B145695), ether, acetone, chloroform, propylene (B89431) glycol. Insoluble in water, glycerin, mineral oil. | [9][12][13] |
| logP (Octanol/Water) | 1.74 | [12] |
Spectroscopic Data
The structural elucidation of 4'-Methoxyacetophenone is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 4'-Methoxyacetophenone
| Technique | Data | Citations |
| ¹H NMR | (CDCl₃, 400 MHz): δ 7.91 (d, J = 8 Hz, 2H), 6.91 (d, J = 8 Hz, 2H), 3.84 (s, 3H), 2.53 (s, 3H) ppm. | [14] |
| ¹³C NMR | (CDCl₃, 100 MHz): δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 ppm. | [14] |
| FT-IR | Key bands (cm⁻¹): ~1680-1700 (C=O Stretch), ~3000-3100 (Aromatic C-H Stretch), ~2870 & ~2960 (Methyl C-H Stretch), ~1000-1300 (C-O Stretch). | [15] |
| Mass Spectrometry | Major m/z peaks: 167 (Top Peak), 182 (Second Highest). | [15] |
| UV-Vis | Absorption peaks observed at 205, 216, and 271 nm in ethanol. | [16] |
Synthesis and Reactivity
4'-Methoxyacetophenone is primarily synthesized via Friedel-Crafts acylation and can participate in various organic reactions, making it a versatile precursor.
Synthesis Pathways
-
Friedel-Crafts Acylation of Anisole (B1667542): This is the most common industrial method, involving the reaction of anisole with acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][17] The process is efficient but can generate significant acidic waste.[17]
-
Alternative Synthesis: Another method involves the acylation of phenol (B47542) with acetonitrile, followed by a rearrangement reaction and subsequent methoxylation to yield the final product.[8]
Key Reactions
The ketone and the activated aromatic ring of 4'-Methoxyacetophenone allow it to undergo numerous reactions, including:
-
Aldol Condensation: It can react with aldehydes to form chalcones, which are precursors to flavonoids and other biologically active molecules.[1][18]
-
Biocatalytic Reduction: Enantioselective reduction of the ketone group can be achieved using biocatalysts to produce chiral alcohols, which are valuable pharmaceutical intermediates.
Experimental Protocols
Protocol 1: Synthesis of 4'-Methoxyacetophenone via Friedel-Crafts Acylation
Objective: To synthesize 4'-Methoxyacetophenone from anisole and acetic anhydride.
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Methodology:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a fume hood.
-
Add anhydrous aluminum chloride to the flask, followed by dry dichloromethane. Cool the mixture in an ice bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of anisole and acetic anhydride in dichloromethane.
-
Add the anisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 5% HCl solution.
-
Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield pure 4'-Methoxyacetophenone.
References
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- 2. scbt.com [scbt.com]
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- 6. 4'-Methoxyacetophenone (100-06-1) at Nordmann - nordmann.global [nordmann.global]
- 7. 4-Methoxy Acetophenone (CAS 100-06-1) | Vinati Organics [vinatiorganics.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. Human Metabolome Database: Showing metabocard for 4'-Methoxyacetophenone (HMDB0032570) [hmdb.ca]
- 11. 4'-Methoxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 12. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4'-Methoxyacetophenone | 100-06-1 [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. ijrat.org [ijrat.org]
- 17. Development of process for production of 4-methoxy acetophenone in a continuous single-step process | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]
- 18. scitepress.org [scitepress.org]
